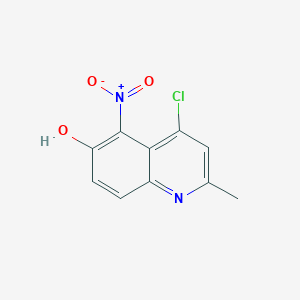

4-Chloro-2-methyl-5-nitroquinolin-6-ol

Descripción

Historical Context and Significance of Quinoline (B57606) Derivatives in Academic Disciplines

The history of quinoline is intrinsically linked to the development of modern organic chemistry and medicine. Quinoline itself was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge. wikipedia.orgontosight.ai However, the significance of the quinoline scaffold was truly established through the study of natural products, most notably quinine (B1679958). Extracted from the bark of the Cinchona tree, quinine was the first effective treatment for malaria and its use dates back centuries. globalresearchonline.netresearchgate.netlongdom.org The quest to synthesize quinine and find alternatives spurred significant research into quinoline chemistry. globalresearchonline.net

This research led to the development of a multitude of synthetic quinoline-based drugs that have had a profound impact on global health. ontosight.ai Chloroquine (B1663885), a synthetic 4-aminoquinoline (B48711), became a cornerstone of malaria prophylaxis and treatment in the mid-20th century. globalresearchonline.netresearchgate.net Beyond their antimalarial properties, quinoline derivatives have demonstrated a remarkable breadth of biological activities, including antibacterial (fluoroquinolones like ciprofloxacin), anticancer (camptothecin and its analogs), antifungal, anti-inflammatory, and antiviral properties. rsc.orgorientjchem.orgnih.govresearchgate.net This wide range of pharmacological effects has solidified the quinoline nucleus as a "privileged scaffold" in drug discovery, meaning its structure is frequently found in potent, biologically active compounds. researchgate.netorientjchem.orgnih.gov

The development of classical synthetic reactions to construct the quinoline core, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, further enabled chemists to explore the vast chemical space of its derivatives. wikipedia.orgnumberanalytics.com The versatility of the quinoline ring allows for functionalization at various positions, enabling the fine-tuning of its biological and physical properties. nih.gov This has made quinoline derivatives essential tools not only in medicinal chemistry but also in materials science, where they are used in the development of dyes, sensors, and ligands. researchgate.netyoutube.com

The Position of 4-Chloro-2-methyl-5-nitroquinolin-6-ol within Contemporary Quinoline Chemistry

4-Chloro-2-methyl-5-nitroquinolin-6-ol represents a highly functionalized and specific example within the broad family of quinoline compounds. As of this writing, this particular molecule does not appear to be a widely studied compound with extensive characterization in peer-reviewed literature. However, its structure is emblematic of the complex, polysubstituted quinolines that are of significant interest in modern chemical research. researchgate.net

The potential significance of this compound can be inferred by examining its distinct functional groups, each of which is known to influence the properties of the core quinoline scaffold:

4-Chloro Group: The chlorine atom at the 4-position is a key feature in many reactive quinoline intermediates. It can act as a leaving group in nucleophilic substitution reactions, providing a synthetic handle to introduce a wide variety of other functional groups and build more complex molecules.

2-Methyl Group: A methyl group at the 2-position (the quinaldine (B1664567) motif) can influence the compound's steric and electronic properties. It can also be a site for further chemical modification.

5-Nitro Group: The nitro group is a strong electron-withdrawing group. Its position on the benzene (B151609) ring of the quinoline scaffold can significantly impact the molecule's electronic distribution, reactivity, and potential biological activity. Nitroaromatic compounds are often explored for their antimicrobial and anticancer properties.

6-Hydroxy Group (ol): A hydroxyl group imparts phenolic character to the molecule. It can participate in hydrogen bonding, act as a proton donor or acceptor, and be a site for further derivatization, such as etherification or esterification. Its presence can also influence solubility and metabolic pathways.

The specific arrangement of these four distinct substituents on the quinoline core makes 4-Chloro-2-methyl-5-nitroquinolin-6-ol a unique chemical entity. While it remains a subject for potential future investigation, its structure places it at the intersection of several important areas of quinoline chemistry, including the synthesis of complex heterocyclic systems and the exploration of structure-activity relationships in drug design.

Overview of Research Trajectories for Complex Functionalized Quinoline Structures

Contemporary research into quinoline chemistry is focused on the development of novel, highly functionalized derivatives with enhanced efficacy, selectivity, and safety profiles for a range of therapeutic applications. researchgate.netrsc.org Key research trajectories include:

Advanced Synthetic Methodologies: While classical methods are still relevant, modern research emphasizes the development of more efficient, selective, and environmentally friendly synthetic routes. This includes a major focus on C-H bond functionalization, which allows for the direct introduction of new substituents onto the quinoline core without the need for pre-functionalized starting materials, thereby increasing atom economy and reducing synthetic steps. rsc.org

Hybrid Molecule Design: A prominent strategy involves creating hybrid molecules that combine the quinoline scaffold with other known pharmacophores. nih.gov The goal is to develop multifunctional drugs that can hit multiple biological targets simultaneously, which is a promising approach for treating complex diseases like cancer or drug-resistant infections.

Target-Specific Drug Development: Researchers are moving beyond broad-spectrum activity to design quinoline derivatives that are highly selective for specific biological targets, such as a particular enzyme or receptor. researchgate.net This approach aims to maximize therapeutic effects while minimizing off-target side effects. For instance, extensive research is dedicated to designing quinoline-based compounds that can overcome resistance mechanisms in cancer cells or pathogenic microbes. researchgate.net

Green Chemistry Approaches: There is an increasing emphasis on sustainable synthetic practices. This includes the use of greener solvents, nanoparticle catalysts, and ultrasound-assisted reactions to produce quinoline derivatives with higher yields and reduced environmental impact. nih.govyoutube.com

The exploration of polysubstituted quinolines, such as the titular 4-Chloro-2-methyl-5-nitroquinolin-6-ol, is central to these research efforts. The precise control over the placement and nature of various functional groups is critical for unlocking the full therapeutic potential of this remarkable heterocyclic scaffold. researchgate.netrsc.org

Data Tables

Below are illustrative tables of well-known quinoline derivatives, showcasing the diversity and importance of this class of compounds.

Table 1: Prominent Quinine-Based Drugs This interactive table provides details on historically significant drugs derived from the quinoline scaffold.

| Compound Name | Year of Introduction/Discovery | Primary Use |

|---|---|---|

| Quinine | Isolated in 1820 | Antimalarial uomus.edu.iq |

| Chloroquine | Synthesized in 1934 | Antimalarial, Anti-inflammatory globalresearchonline.net |

| Ciprofloxacin | Patented in 1983 | Antibacterial rsc.org |

| Camptothecin | Isolated in 1966 | Anticancer (precursor) nih.gov |

| Bedaquiline | Approved in 2012 | Anti-tuberculosis nih.gov |

Table 2: Key Synthetic Routes to the Quinoline Core This interactive table summarizes major named reactions used to synthesize the quinoline ring system.

| Reaction Name | Key Reactants | Brief Description |

|---|---|---|

| Skraup Synthesis | Aniline, glycerol, sulfuric acid, oxidizing agent | One of the earliest and most famous methods for quinoline synthesis. wikipedia.org |

| Doebner-von Miller | Aniline, α,β-unsaturated carbonyl compound, acid | A versatile method that allows for a wider range of substituents. wikipedia.org |

| Friedländer Synthesis | 2-aminobenzaldehyde (B1207257) or ketone, compound with α-methylene group | A condensation reaction leading to substituted quinolines. wikipedia.org |

| Gould-Jacobs Reaction | Aniline, ethoxymethylenemalonate derivative | A multi-step process that ultimately yields 4-hydroxyquinolines. wikipedia.org |

Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-2-methyl-5-nitroquinolin-6-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O3/c1-5-4-6(11)9-7(12-5)2-3-8(14)10(9)13(15)16/h2-4,14H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQONWPXSCSKAJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=N1)C=CC(=C2[N+](=O)[O-])O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural and Spectroscopic Characterization of 4 Chloro 2 Methyl 5 Nitroquinolin 6 Ol

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio. The molecular formula for 4-chloro-2-methyl-5-nitroquinolin-6-ol is C₁₀H₇ClN₂O₃.

The theoretical exact mass (monoisotopic mass) is calculated by summing the masses of the most abundant isotopes of each element in the molecule (¹²C, ¹H, ³⁵Cl, ¹⁴N, and ¹⁶O). missouri.edu This calculation yields a precise value that can be compared with experimental HRMS data to confirm the compound's elemental composition with a high degree of confidence.

Table 1: Theoretical Exact Mass Calculation for C₁₀H₇ClN₂O₃

| Element | Isotope | Quantity | Mass (amu) | Total Mass (amu) |

| Carbon | ¹²C | 10 | 12.000000 | 120.000000 |

| Hydrogen | ¹H | 7 | 1.007825 | 7.054775 |

| Chlorine | ³⁵Cl | 1 | 34.968853 | 34.968853 |

| Nitrogen | ¹⁴N | 2 | 14.003074 | 28.006148 |

| Oxygen | ¹⁶O | 3 | 15.994915 | 47.984745 |

| Total | 238.014521 |

An experimental HRMS analysis would be expected to yield a mass value extremely close to this theoretical mass, typically within a few parts per million (ppm), thus confirming the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule and their chemical environments. For 4-chloro-2-methyl-5-nitroquinolin-6-ol, the spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the hydroxyl proton. The expected chemical shifts are influenced by the electron-withdrawing and electron-donating effects of the various substituents on the quinoline (B57606) ring. uncw.eduuncw.edu

The aromatic region will likely display signals for the protons on the quinoline core. The proton at the 3-position is expected to be a singlet. The protons on the benzene (B151609) ring portion (H-7 and H-8) would likely appear as doublets, with their exact shifts influenced by the nitro and hydroxyl groups. The methyl group at the 2-position will appear as a singlet, typically in the upfield region. The hydroxyl proton signal can be broad and its chemical shift is highly dependent on the solvent and concentration.

Table 2: Predicted ¹H NMR Chemical Shifts for 4-Chloro-2-methyl-5-nitroquinolin-6-ol

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ (at C-2) | ~2.5 - 2.8 | Singlet (s) |

| H-3 | ~7.5 - 7.8 | Singlet (s) |

| H-7 | ~7.2 - 7.6 | Doublet (d) |

| H-8 | ~8.0 - 8.4 | Doublet (d) |

| OH (at C-6) | Variable (broad) | Singlet (br s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in 4-chloro-2-methyl-5-nitroquinolin-6-ol will give a distinct signal. The chemical shifts are highly sensitive to the electronic environment of each carbon atom. Carbons attached to electronegative atoms like chlorine, oxygen, and nitrogen, as well as those in the aromatic system, will appear at characteristic downfield positions. tsijournals.comresearchgate.networktribe.com

The spectrum is expected to show ten distinct signals corresponding to the ten carbon atoms of the quinoline core and the methyl group. The carbons directly attached to the chloro (C-4), nitro (C-5), and hydroxyl (C-6) groups will be significantly shifted. The quaternary carbons (C-2, C-4, C-4a, C-5, C-6, C-8a) will also be identifiable.

Table 3: Predicted ¹³C NMR Chemical Shifts for 4-Chloro-2-methyl-5-nitroquinolin-6-ol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃ (at C-2) | ~20 - 25 |

| C-2 | ~155 - 160 |

| C-3 | ~120 - 125 |

| C-4 | ~145 - 150 |

| C-4a | ~140 - 145 |

| C-5 | ~135 - 140 |

| C-6 | ~150 - 155 |

| C-7 | ~115 - 120 |

| C-8 | ~125 - 130 |

| C-8a | ~148 - 152 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

While one-dimensional NMR provides information about the chemical environment of individual nuclei, two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms. researchgate.netunirioja.esmdpi.comnih.gov

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show a correlation between the H-7 and H-8 protons, confirming their adjacent positions on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum (e.g., linking the methyl protons to the methyl carbon).

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of 4-chloro-2-methyl-5-nitroquinolin-6-ol would display characteristic absorption bands corresponding to its various functional groups. bibliotekanauki.pl The presence of a hydroxyl group will be indicated by a broad O-H stretching band. researchgate.net The nitro group will show two strong, characteristic stretching vibrations. longdom.orgorgchemboulder.com The aromatic quinoline core will have C-H and C=C stretching bands, and the C-Cl bond will also have a characteristic absorption in the fingerprint region. orgchemboulder.com

Table 4: Predicted FT-IR Absorption Bands for 4-Chloro-2-methyl-5-nitroquinolin-6-ol

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Phenolic -OH | 3200 - 3500 | Broad, Strong |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium |

| C-H Stretch | Aliphatic (CH₃) | 2850 - 3000 | Medium |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Strong |

| N-O Asymmetric Stretch | Nitro (NO₂) | 1500 - 1560 | Strong |

| N-O Symmetric Stretch | Nitro (NO₂) | 1300 - 1360 | Strong |

| C-O Stretch | Phenol | 1200 - 1260 | Strong |

| C-Cl Stretch | Aryl Halide | 1000 - 1100 | Medium |

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy provides a detailed vibrational fingerprint of 4-Chloro-2-methyl-5-nitroquinolin-6-ol, identifying the characteristic modes of its functional groups and aromatic core. The Raman spectrum is a function of the inelastic scattering of light from molecular vibrations and rotations within the sample. nih.gov Each peak corresponds to a specific molecular motion, offering a highly specific method for structural characterization. nih.goveuropeanpharmaceuticalreview.com

The vibrational modes of the quinoline ring system, along with its substituents, dominate the spectrum. The sharp bands typical of Raman spectra allow for detailed and often straightforward interpretation. europeanpharmaceuticalreview.com Key vibrational assignments, based on data from analogous nitroaromatic and quinoline compounds, are detailed in the table below. The nitro group (NO₂) typically exhibits strong, characteristic stretching vibrations. Studies on nitrophenol isomers have identified asymmetric and symmetric stretching vibrations of the nitro group in the 1333–1430 cm⁻¹ range. spectroscopyonline.com The C-Cl stretching vibration is expected to appear as a distinct band, while various C-H and C-C vibrations from the quinoline skeleton will populate the fingerprint region.

Table 1: Predicted Raman Vibrational Modes for 4-Chloro-2-methyl-5-nitroquinolin-6-ol

| Frequency Range (cm⁻¹) | Assignment | Notes |

| 1620–1590 | Quinoline Ring C=C/C=N Stretching | Characteristic aromatic ring vibrations. |

| 1550–1500 | Asymmetric NO₂ Stretching | A strong band indicative of the nitro substituent. |

| 1360–1330 | Symmetric NO₂ Stretching | Another key marker for the nitro group. |

| 1280–1250 | C-O Stretching (Phenolic) | Vibration associated with the hydroxyl group's bond to the ring. |

| 1150–1100 | C-CH₃ Stretching | Vibration of the methyl group attached to the quinoline ring. |

| 850–750 | C-Cl Stretching | The position is sensitive to the overall molecular structure. |

| Sub-400 | Lattice Vibrations / Torsional Modes | Low-frequency modes related to the collective motion of molecules in the crystal lattice. |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic structure of 4-Chloro-2-methyl-5-nitroquinolin-6-ol was investigated using UV-Vis spectroscopy. The spectrum is characterized by absorption bands corresponding to π–π* and n–π* electronic transitions within the conjugated quinoline system and its substituents. Quinoline derivatives are well-known chromophores whose photophysical properties have been extensively studied. researchgate.net

The primary absorption bands are attributed to transitions involving the π-electron system of the bicyclic aromatic ring. Similar quinoline-based chemosensors have displayed absorption bands around 290 nm and 368 nm, corresponding to n–π* and π–π* transitions, respectively. nih.gov The presence of the nitro group (an electron-withdrawing group) and the hydroxyl group (an electron-donating group) creates a "push-pull" system, which can lead to intramolecular charge transfer (ICT) transitions, often resulting in a bathochromic (red) shift of the longest wavelength absorption band.

Table 2: Expected Electronic Transitions for 4-Chloro-2-methyl-5-nitroquinolin-6-ol

| Transition | Wavelength (λmax) Range (nm) | Orbitals Involved |

| π → π | 280–380 | Transitions within the conjugated quinoline π-system. |

| n → π | > 350 | Transition involving non-bonding electrons on the nitrogen and oxygen atoms. |

| ICT | > 400 | Intramolecular charge transfer from the hydroxyl donor to the nitro acceptor. |

Photoluminescence and Fluorescence Studies

Photoluminescence studies provide insight into the molecule's behavior after electronic excitation. While many quinoline derivatives are known to be fluorescent, the presence of the nitro (NO₂) group on the aromatic ring is a critical factor. nih.gov Nitroaromatic compounds are notorious for fluorescence quenching, where the excited state energy is dissipated through non-radiative pathways, preventing the emission of light.

For substituted amino-quinoline derivatives, which also feature push-pull electronic systems, fluorescence is often high in non-polar solvents but almost completely quenched in polar solvents. nih.govresearchgate.net It is therefore anticipated that 4-Chloro-2-methyl-5-nitroquinolin-6-ol would exhibit very weak to negligible fluorescence in solution due to efficient quenching by the nitro group. Any observed emission would likely be highly dependent on the solvent environment, potentially showing solvatochromism due to changes in the intramolecular charge transfer (ICT) state. nih.gov

X-ray Crystallography and Solid-State Structure Analysis

Single-Crystal X-ray Diffraction for Absolute Configuration

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method would allow for the unambiguous determination of bond lengths, bond angles, and torsional angles of 4-Chloro-2-methyl-5-nitroquinolin-6-ol.

Analysis of related quinoline structures reveals that the quinoline ring system is largely planar. acs.orgresearchgate.net The crystal structure would confirm the relative positions of the chloro, methyl, nitro, and hydroxyl substituents on this ring. While the specific crystallographic parameters for the title compound are not available, a representative set of data, based on similar reported structures like quinolin-8-yl 4-chlorobenzoate (B1228818) and other quinoline derivatives, is presented below. mdpi.comchemmethod.com

Table 3: Representative Crystallographic Data for a Substituted Quinoline Derivative

| Parameter | Example Value |

| Empirical Formula | C₁₀H₇Cl N₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5–11.5 |

| b (Å) | 7.0–9.0 |

| c (Å) | 12.0–14.0 |

| β (°) | 95–105 |

| Volume (ų) | 1000–1200 |

| Z (molecules/unit cell) | 4 |

Intermolecular Interactions and Supramolecular Assembly

The solid-state packing of 4-Chloro-2-methyl-5-nitroquinolin-6-ol is governed by a network of non-covalent interactions, which dictate its supramolecular architecture. The presence of a hydroxyl group makes it a prime candidate for forming strong hydrogen bonds. In the crystal lattice, it is highly probable that O-H···N or O-H···O hydrogen bonds link adjacent molecules, forming dimers or extended chains. acs.orgnih.gov

In addition to hydrogen bonding, π–π stacking interactions between the planar quinoline ring systems of neighboring molecules are expected to play a significant role in stabilizing the crystal structure. mdpi.comnih.govmdpi.com These interactions, along with weaker C-H···O contacts, contribute to the formation of a complex three-dimensional network. acs.orgnih.gov The chlorine atom may also participate in weak interactions, such as Cl···π contacts, further influencing the molecular packing. mdpi.com The interplay of these varied intermolecular forces results in a well-defined supramolecular assembly, a common feature in the crystal engineering of quinoline derivatives. acs.orgnih.gov

Electrochemical Characterization

Redox Potentials and Electron Transfer Properties

Information not available.

Analytical Method Development and Validation for 4 Chloro 2 Methyl 5 Nitroquinolin 6 Ol

Chromatographic Techniques

Chromatographic methods are central to the separation, identification, and quantification of 4-Chloro-2-methyl-5-nitroquinolin-6-ol, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust High-Performance Liquid Chromatography (HPLC) method for 4-Chloro-2-methyl-5-nitroquinolin-6-ol would likely involve a reverse-phase approach, which is effective for separating moderately polar compounds. Drawing parallels from methodologies developed for structurally similar nitrophenolic compounds, such as 4-Chloro-2-nitro-m-cresol and 4-chloro-5-methyl-2-nitrophenol, a suitable method can be conceptualized. sielc.comsielc.com

A C18 or a specialized reverse-phase column like Newcrom R1 could be employed for the separation. sielc.comsielc.com The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with an acid additive like phosphoric acid or formic acid to ensure good peak shape and reproducibility. sielc.comsielc.com For mass spectrometry compatibility, formic acid is the preferred modifier. sielc.comsielc.com

Table 1: Illustrative HPLC Method Parameters for Related Chloro-nitro Aromatic Compounds

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 (Reverse-Phase) |

| Mobile Phase | Acetonitrile and Water with Phosphoric Acid |

| Application | Separation and quantification |

| Note | For MS compatibility, replace Phosphoric Acid with Formic Acid |

This table is based on methods for analogous compounds and represents a starting point for the development of a specific method for 4-Chloro-2-methyl-5-nitroquinolin-6-ol. sielc.comsielc.com

Method validation would encompass specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the method is suitable for its intended purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the analysis of trace levels of 4-Chloro-2-methyl-5-nitroquinolin-6-ol, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice due to its exceptional sensitivity and selectivity. rsc.orgumb.edu The development of an LC-MS/MS method would involve optimizing both the chromatographic separation and the mass spectrometric detection parameters.

The chromatographic component would be similar to the HPLC method described above, with a focus on achieving good separation from potential matrix interferences. For the mass spectrometry component, electrospray ionization (ESI) in negative ion mode is often effective for phenolic and nitro-containing compounds. umb.edu The optimization of MS parameters would include the selection of precursor and product ion transitions for Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity. shimadzu.com

Table 2: Conceptual LC-MS/MS Parameters for Trace Analysis

| Parameter | Potential Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MS Mode | Multiple Reaction Monitoring (MRM) |

| Mobile Phase | Methanol or Acetonitrile with water and a suitable modifier (e.g., formic acid) |

| Column | C18 or similar reverse-phase column |

This table outlines a hypothetical set of starting parameters for developing an LC-MS/MS method for 4-Chloro-2-methyl-5-nitroquinolin-6-ol based on established methods for other nitrophenols and halogenated compounds. umb.edushimadzu.com

The method's performance would be characterized by its low limits of detection and quantification, making it suitable for trace analysis in complex matrices. umb.edu

Spectrophotometric Methods for Detection and Quantification

Spectrophotometric methods offer a simpler and more accessible alternative for the quantification of 4-Chloro-2-methyl-5-nitroquinolin-6-ol, particularly at higher concentrations. These methods are based on the principle that the compound absorbs light in the ultraviolet-visible (UV-Vis) region.

The development of a spectrophotometric method would involve determining the wavelength of maximum absorbance (λmax) of the compound in a suitable solvent. jetir.orgjetir.org For phenolic compounds, the absorbance is often pH-dependent, and therefore, the use of a buffer solution to maintain a constant pH is critical for reproducibility.

In cases where the intrinsic absorbance of the compound is low or subject to interference, a colorimetric method can be developed. This would involve reacting 4-Chloro-2-methyl-5-nitroquinolin-6-ol with a chromogenic reagent to produce a colored complex with a distinct λmax. jetir.orgjetir.org The absorbance of this complex would then be proportional to the concentration of the analyte.

Table 3: Example of Spectrophotometric Method Parameters for a Related Compound Class

| Parameter | Detail |

|---|---|

| Technique | Extractive Spectrophotometry |

| Complexing Agent | 2-[2-(4-Chloro Benzothiozole) imino]-5 – Nitro Phenol |

| Solvent | n-Butanol |

| pH | 9.4 |

| λmax | 415 nm |

| Linear Range | 1 to 10 ppm |

This table is based on the spectrophotometric determination of Co(II) using a structurally related ligand and illustrates the principles that could be applied to develop a method for 4-Chloro-2-methyl-5-nitroquinolin-6-ol. jetir.orgjetir.org

Electrophoretic Techniques (e.g., Capillary Electrophoresis)

Capillary Electrophoresis (CE) represents another powerful separation technique that could be applied to the analysis of 4-Chloro-2-methyl-5-nitroquinolin-6-ol. CE separates ions based on their electrophoretic mobility in an electric field. For a compound like 4-Chloro-2-methyl-5-nitroquinolin-6-ol, which possesses a phenolic hydroxyl group, its charge will be pH-dependent.

Method development in CE would involve the optimization of several parameters, including the background electrolyte (BGE) composition and pH, applied voltage, capillary temperature, and injection parameters. The use of additives to the BGE, such as organic modifiers or cyclodextrins, could be explored to enhance separation efficiency and selectivity. Detection would typically be performed using a UV detector integrated into the CE system.

Sample Preparation and Matrix Effects in Biological and Environmental Samples

The accurate analysis of 4-Chloro-2-methyl-5-nitroquinolin-6-ol in biological and environmental samples is highly dependent on the sample preparation method. The primary goals of sample preparation are to extract the analyte from the matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.

Extraction and Clean-up Procedures (e.g., Solid Phase Extraction)

Solid Phase Extraction (SPE) is a widely used technique for the extraction and clean-up of organic compounds from liquid samples. mdpi.com For 4-Chloro-2-methyl-5-nitroquinolin-6-ol, a reverse-phase SPE sorbent, such as C18 or a polymeric sorbent, would likely be effective. mdpi.com

The SPE procedure involves four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. The choice of solvents for each step is critical and must be optimized to ensure high recovery of the analyte and efficient removal of matrix components.

Table 4: Generalized Solid Phase Extraction Protocol

| Step | Description |

|---|---|

| Conditioning | The sorbent is treated with an organic solvent (e.g., methanol) followed by water or a buffer to prepare it for sample loading. |

| Sample Loading | The sample, often pre-treated (e.g., pH adjusted), is passed through the sorbent, where the analyte is retained. |

| Washing | A solvent that is strong enough to remove interferences but weak enough to not elute the analyte is passed through the sorbent. |

| Elution | A strong organic solvent is used to desorb the analyte from the sorbent. |

This table provides a general outline of an SPE procedure that could be adapted for the extraction of 4-Chloro-2-methyl-5-nitroquinolin-6-ol from various sample matrices. mdpi.com

Matrix effects, which are the alteration of the analytical signal due to co-eluting matrix components, are a significant challenge in trace analysis, particularly with LC-MS/MS. rsc.org Careful optimization of the clean-up procedure is essential to minimize these effects and ensure the accuracy of the analytical results.

Advanced Applications and Future Research Directions of 4 Chloro 2 Methyl 5 Nitroquinolin 6 Ol and Quinoline Derivatives

Applications in Material Science and Optoelectronics

Quinoline-based compounds are of significant interest in material science due to their inherent electronic and photophysical properties. mdpi.com Their rigid, planar aromatic structure facilitates π-π stacking and charge transport, making them suitable for various optoelectronic applications. mdpi.com The electron-deficient nature of the quinoline (B57606) ring system, combined with the potential for intramolecular charge transfer (ICT) introduced by appropriate substituents, allows for the fine-tuning of their optical and electronic characteristics. researchgate.netresearchgate.net

Quinoline derivatives have been successfully engineered as molecular photoswitches and chemosensors. tmc.edunih.gov Molecular photoswitches can reversibly change their structure and properties upon light irradiation, a characteristic valuable for optical data storage and smart materials. nih.govbenthamscience.com Azoquinolines, for instance, undergo E/Z photoisomerization, and this process can be modulated by external stimuli like pH or metal ions, creating multi-responsive systems. tmc.edunih.govrsc.org The specific substitution on the quinoline ring of 4-Chloro-2-methyl-5-nitroquinolin-6-ol could influence the energy barrier and kinetics of such isomerization.

As sensors, quinoline derivatives are particularly effective in detecting metal ions. nih.govnanobioletters.com The nitrogen atom in the quinoline ring and other substituents, such as the hydroxyl group in 4-Chloro-2-methyl-5-nitroquinolin-6-ol, can act as binding sites for metal ions. researchgate.net This coordination often leads to a significant change in the compound's fluorescence properties—either enhancement (chelation-enhanced fluorescence, CHEF) or quenching—allowing for sensitive and selective detection. nanobioletters.comrsc.org For example, quinoline-functionalized carbon dots have been developed as nanosensors for Zn²⁺ with a detection limit as low as 6.4 nM. rsc.org Similarly, other derivatives have been designed for the selective detection of Fe³⁺. nih.govrsc.org

| Quinoline Derivative Type | Target Analyte | Sensing Mechanism | Key Features |

| Azoquinoline | Light, pH, Metal Ions | E/Z Photoisomerization | Multi-responsive switching behavior. tmc.edunih.gov |

| 8-Hydroxyquinoline Schiff Base | Zn²⁺ | Chelation-Enhanced Fluorescence (CHEF) | Color change from colorless to blue; high selectivity. nanobioletters.com |

| Quinoline-functionalized Nanosensor | Zn²⁺ | Fluorescence Enhancement | High sensitivity (nanomolar detection limits) and rapid response. rsc.org |

| Acetylacetohydrazide Quinoline | Fe³⁺ | Fluorescence Quenching | High selectivity and quantitative analysis capability. nih.govrsc.org |

The photophysical properties of quinoline derivatives, such as their absorption and emission spectra, fluorescence quantum yield, and Stokes shift, are central to their use in optoelectronics. mdpi.comnih.gov These properties are highly dependent on the nature and position of substituents on the quinoline core. researchgate.net Electron-withdrawing groups like the nitro group in 4-Chloro-2-methyl-5-nitroquinolin-6-ol can significantly red-shift the absorption and emission maxima. researchgate.net

Recent research has explored the use of quinoline derivatives as gain media in random lasers. mdpi.comnih.gov Random lasers are unique optical sources that utilize a highly disordered medium for light amplification, eliminating the need for a conventional resonant cavity. mdpi.com Certain quinoline Schiff bases, when combined with scattering nanoparticles like zinc oxide (ZnO) and optically pumped, have been shown to produce random laser emissions. mdpi.comnih.govresearchgate.net The efficiency of these systems is linked to the photophysical characteristics of the quinoline compound, particularly its quantum yield. mdpi.com The unique electronic profile of 4-Chloro-2-methyl-5-nitroquinolin-6-ol makes it a candidate for investigation in similar applications.

| Property | Description | Influence of Substituents | Relevance to 4-Chloro-2-methyl-5-nitroquinolin-6-ol |

| Absorption/Emission Maxima | Wavelengths of maximum light absorption and emission. | Electron-withdrawing groups (e.g., -NO₂) typically cause a red-shift (to longer wavelengths). researchgate.net | The nitro group is expected to shift its optical response towards the visible spectrum. |

| Fluorescence Quantum Yield (Φf) | The ratio of photons emitted to photons absorbed. | Can be enhanced or quenched depending on the substituent and environment. mdpi.com | A key parameter for determining its potential as a laser dye or in fluorescent probes. |

| Stokes Shift | The difference in wavelength between the absorption and emission maxima. | Generally influenced by the polarity of the molecule and the solvent. mdpi.com | A larger Stokes shift is often desirable for sensor applications to minimize self-absorption. |

| Non-linear Optical (NLO) Properties | The change in optical properties in response to intense light. | Enhanced by creating donor-acceptor systems within the molecule. mdpi.com | The combination of donor (-OH, -CH₃) and acceptor (-Cl, -NO₂) groups suggests potential NLO activity. |

Ligand Design in Coordination Chemistry

The quinoline framework is a foundational component in the design of ligands for coordination chemistry. researchgate.net The nitrogen atom of the quinoline ring is a Lewis base, readily coordinating with a wide range of metal ions. researchgate.net The presence of additional donor atoms, such as the hydroxyl group in 4-Chloro-2-methyl-5-nitroquinolin-6-ol, can lead to the formation of stable chelate rings with metal centers.

Quinoline-based ligands are used to create metal complexes with diverse applications, including catalysis and medicine. researchgate.net The steric and electronic properties of the ligand, dictated by its substituents, play a crucial role in determining the geometry, stability, and reactivity of the resulting metal complex. For example, palladium complexes with quinoline-based ligands have been explored for their catalytic activity in C-H bond functionalization. researchgate.net The specific arrangement of chloro, methyl, nitro, and hydroxyl groups on 4-Chloro-2-methyl-5-nitroquinolin-6-ol provides a unique electronic and steric environment, making it a potentially valuable ligand for creating novel coordination compounds with tailored catalytic or biological activities.

Strategies for Enhancing Biological Potency and Selectivity (beyond SAR)

While structure-activity relationships (SAR) are fundamental to medicinal chemistry, advanced strategies like rational drug design and prodrug design are employed to overcome specific challenges in developing quinoline-based therapeutics. benthamdirect.commdpi.com

Rational drug design utilizes computational modeling and a deep understanding of biological targets to create molecules with improved efficacy and pharmacokinetic profiles. mdpi.commanchester.ac.uk For quinoline derivatives, this approach involves modifying the scaffold to enhance target engagement, improve bioavailability, and reduce off-target effects. mdpi.com For instance, halogenation (such as the chloro group in 4-Chloro-2-methyl-5-nitroquinolin-6-ol) can be used to modulate a compound's lipophilicity and binding interactions. mdpi.combenthamscience.com Computational methods like quantum mechanics calculations can predict the interactions between a quinoline derivative and its target, guiding the synthesis of more potent and selective compounds. manchester.ac.ukbenthamscience.com

A significant hurdle for many quinoline-based therapeutic candidates is their limited bioavailability, often due to poor solubility or inability to cross biological membranes. mdpi.com Prodrug design addresses this by temporarily masking a functional group in the parent drug with a promoiety. mdpi.com This modification can improve properties like water solubility or membrane permeability. Once administered, the prodrug is converted back to the active parent drug by enzymes in the body. For a compound like 4-Chloro-2-methyl-5-nitroquinolin-6-ol, the hydroxyl group could be esterified to create a more lipophilic prodrug, potentially enhancing its absorption and distribution. mdpi.com This strategy has been successfully used to improve the delivery of other quinoline-based drugs. mdpi.com

Multi-Target Ligand Design

The paradigm of "one-drug, one-target" has been increasingly challenged by the complexity of multifactorial diseases such as cancer and neurodegenerative disorders. This has led to the rise of multi-target ligand design, a strategy aiming to create single molecules that can modulate multiple biological targets simultaneously for a synergistic therapeutic effect. springernature.com Quinoline derivatives, with their adaptable and privileged scaffold, are at the forefront of this innovative approach. researchgate.netnih.gov

Researchers are employing various in silico techniques, including molecular docking and molecular dynamics simulations, to design and optimize quinoline-based compounds that can interact effectively with multiple targets. nih.gov For instance, a recent study focused on designing new anticancer drug candidates based on a quinoline scaffold to simultaneously inhibit topoisomerase I, bromodomain-containing protein 4 (BRD4), and ATP-binding cassette sub-family G member 2 (ABCG2) proteins. nih.gov The design of such multi-target agents often involves creating hybrid molecules that combine the pharmacophoric features necessary for interacting with different binding sites. researchgate.net The goal is to develop therapeutic agents with enhanced efficacy and a reduced likelihood of developing drug resistance. researchgate.netnih.gov

The development of multi-target drugs is a complex process that requires an iterative cycle of design, synthesis, and biological evaluation. nih.gov Computational models are becoming increasingly sophisticated, allowing for the automated design of ligands with specific polypharmacological profiles. nih.gov This approach has been used to evolve existing drugs into new chemical entities with desired multi-target activities. nih.gov

Table 1: Examples of Quinoline Derivatives in Multi-Target Ligand Design

| Quinoline Derivative Class | Biological Targets | Potential Therapeutic Application |

|---|---|---|

| 7-ethyl-10-hydroxycamptothecin derivatives | Topoisomerase I, BRD4, ABCG2 | Cancer nih.gov |

| Indole-Quinoline Hybrids | Cholinesterases (AChE, BChE), Monoamine Oxidases (MAO-A, MAO-B) | Alzheimer's Disease frontiersin.org |

| Quinoline-Isoniazid-Phthalimide Triads | Plasmodium falciparum targets | Malaria nih.gov |

| Ferrocenyl-Quinoline Compounds | Leishmania donovani targets | Leishmaniasis frontiersin.org |

Emerging Research Areas and Unexplored Properties

While the core applications of quinoline derivatives are well-established, new avenues of research are constantly emerging. These novel areas leverage the unique chemical and physical properties of the quinoline scaffold to address new challenges in science and medicine.

Role in Chemical Biology Probes

Small-molecule fluorescent probes are indispensable tools in chemical biology for visualizing and understanding complex biological processes in real-time. nih.gov Quinoline-based scaffolds have been extensively explored for developing such molecular probes due to their favorable photophysical properties, including high sensitivity and fast response times. nih.govcrimsonpublishers.com These probes are designed to interact with specific target molecules or to sense changes in the cellular environment, such as pH or the concentration of metal ions, leading to a detectable change in their fluorescence. nih.govnih.gov

The modular nature of the quinoline scaffold allows for rational design, where different parts of the molecule can be systematically modified to tune its photophysical properties and biological targeting. nih.gov For example, researchers have developed quinoline-based multiphoton fluorescent probes for the selective detection of lipid droplets in living cells, which offer advantages like deeper tissue penetration and lower phototoxicity. crimsonpublishers.com Other quinoline derivatives have been designed as fluorescent sensors for biologically important metal ions like zinc, which play a crucial role in neurodegenerative diseases. nih.gov These probes can act as theranostic agents, combining diagnostic imaging with therapeutic intervention. nih.gov

Table 2: Quinoline-Based Chemical Biology Probes

| Probe Type | Target/Sensing Application | Key Features |

|---|---|---|

| Modular Quinoline Scaffold | Intracellular pH | Two-stage fluorescence response, amenable to high-throughput synthesis. nih.gov |

| Multiphoton Fluorescent Probe | Lipid droplets | Intramolecular Charge Transfer (ICT) effect, large Stokes shift, deep tissue penetration. crimsonpublishers.com |

| Quinoline-Coumarin Conjugate (DDQC) | pH sensing in complex microenvironments | Improved sensing ability and cellular uptake. researchgate.net |

| Metal-affinity Quinoline Derivatives | Zinc (Zn2+) ions | Potential for early diagnosis of neurodegenerative diseases like Alzheimer's. nih.gov |

Environmental Fate and Degradation Studies

The widespread use of quinoline and its derivatives in industries such as pharmaceuticals, dyes, and agrochemicals raises concerns about their environmental impact. nih.gov Quinoline itself is classified as a toxic and potentially carcinogenic pollutant that can persist in soil and groundwater. nih.govnih.gov Consequently, studying the environmental fate and degradation of these compounds is crucial.

The biodegradation pathways often involve hydroxylation of the quinoline ring to form intermediates like 2-hydroxyquinoline (B72897) (2-quinolinone) or 8-hydroxycoumarin, followed by further ring cleavage. researchgate.netdntb.gov.ua The efficiency of degradation is influenced by environmental factors such as temperature, pH, and salinity. nih.gov For instance, the newly isolated strain Rhodococcus gordoniae JH145 shows optimal quinoline degradation at 30°C and a pH of 8.0. nih.gov Research into the biotransformation of substituted quinolines, such as 4-chloro-2-nitrophenol, shows that microorganisms can transform them into different, sometimes less toxic, compounds. nih.gov

Unconventional Biological Activities

The quinoline scaffold is a cornerstone in the development of drugs with a wide array of therapeutic effects, including anticancer, antimalarial, antibacterial, and anti-inflammatory activities. researchgate.netnih.gov However, ongoing research continues to uncover less conventional biological activities for this versatile heterocyclic system.

Recent studies have highlighted the potential of quinoline derivatives in several other therapeutic areas:

Antiviral Activity: Certain quinoline derivatives have been investigated for their ability to inhibit viral replication.

Anticonvulsant Properties: The scaffold has been explored for designing agents to manage seizures. nih.govbenthamscience.com

Cardiovascular Effects: Some quinoline compounds have shown potential in modulating cardiovascular functions. nih.govbenthamscience.com

Antiprotozoal Agents: Beyond malaria, quinoline derivatives are being developed to combat other protozoan infections like leishmaniasis. frontiersin.org

Neuroprotective Effects: Certain derivatives have shown promise in protecting neurons from damage, which is relevant for neurodegenerative diseases. researchgate.net

The discovery of these varied activities underscores the vast therapeutic potential residing within the quinoline chemical space, encouraging further exploration and functionalization of the quinoline nucleus to develop novel therapeutic agents. researchgate.netresearchgate.net

Research Gaps and Challenges in the Field of Substituted Quinoline Derivatives

Despite significant advances, the field of substituted quinoline derivatives is not without its challenges and research gaps. Translating promising laboratory findings into clinical applications remains a formidable hurdle. researchgate.net

Key challenges include:

Synthetic Complexity: While many synthetic routes to quinolines exist, the synthesis of polysubstituted derivatives with precise regiochemistry can be complex and require multi-step processes, which can be a bottleneck for creating large libraries for screening. nih.govmdpi.com

Structure-Activity Relationship (SAR): Understanding how minor structural alterations lead to significant changes in biological activity is an ongoing challenge. researchgate.net Comprehensive SAR studies, often aided by computational modeling, are needed to refine the design of more potent and selective derivatives. researchgate.netnih.gov

Bioavailability and Drug-like Properties: Many potent quinoline derivatives identified in vitro struggle with poor water solubility, bioavailability, or unfavorable pharmacokinetic profiles, hindering their development as clinical drugs. acs.org

Toxicity and Off-Target Effects: The promiscuous nature of some quinoline compounds can lead to off-target effects and toxicity. Designing highly selective molecules or multi-target ligands with a precisely controlled activity profile is a major goal. acs.org

Resistance Mechanisms: In infectious diseases and oncology, the emergence of drug resistance to quinoline-based therapies necessitates the continuous development of new derivatives that can overcome these mechanisms. researchgate.net

Environmental Persistence: For industrial applications, a significant gap exists in understanding the long-term environmental fate and potential for bioaccumulation of many complex quinoline derivatives, which is crucial for sustainable chemistry. nih.gov

Addressing these gaps will require interdisciplinary collaboration, leveraging advances in synthetic chemistry, computational modeling, chemical biology, and environmental science to fully unlock the potential of this remarkable class of compounds.

Q & A

Basic Research Questions

Q. What are the key spectroscopic characteristics for identifying 4-Chloro-2-methyl-5-nitroquinolin-6-ol?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : The chloro and nitro substituents generate distinct splitting patterns in -NMR. For example, the methyl group at position 2 typically appears as a singlet (~δ 2.5 ppm), while aromatic protons show coupling consistent with quinoline ring substitution .

- Infrared (IR) Spectroscopy : Strong absorption bands for nitro groups (1520–1350 cm) and hydroxyl stretches (~3200 cm) confirm functional groups .

- Mass Spectrometry (MS) : Molecular ion peaks [M+H] should align with the molecular formula , with fragmentation patterns reflecting loss of Cl () and NO () .

Q. What solvent systems are optimal for dissolving 4-Chloro-2-methyl-5-nitroquinolin-6-ol in laboratory settings?

- Methodological Answer :

- Polar aprotic solvents : Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are effective due to the compound’s nitro and hydroxyl groups. Solubility in DMSO at 25°C is ~15 mg/mL .

- Aqueous-organic mixtures : Methanol-water (7:3 v/v) enhances solubility for HPLC analysis, with retention times adjusted using 0.1% trifluoroacetic acid .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer :

- Temperature : Store at 0–6°C in amber vials to prevent nitro group degradation under light .

- Desiccation : Use vacuum-sealed containers with silica gel to avoid hydrolysis of the chloro substituent .

Advanced Research Questions

Q. How can conflicting data on reaction yields be resolved when synthesizing 4-Chloro-2-methyl-5-nitroquinolin-6-ol?

- Methodological Answer :

- Factorial Design Optimization : Use a 2 factorial design to test variables (e.g., temperature, catalyst concentration). For example, increasing reaction temperature from 80°C to 100°C may improve nitro-group incorporation but risk side reactions .

- Analytical Validation : Cross-validate yields using HPLC (C18 column, 254 nm) and -NMR integration. Discrepancies >5% require re-evaluation of purification protocols (e.g., column chromatography vs. recrystallization) .

Q. What computational methods predict the reactivity of 4-Chloro-2-methyl-5-nitroquinolin-6-ol in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites. The chloro group at position 4 has higher values (~0.15), favoring SNAr reactions with amines .

- Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., DMSO vs. THF) on transition states. Polar solvents stabilize charged intermediates, reducing activation energy by ~10 kcal/mol .

Q. How do structural modifications (e.g., halogen replacement) affect bioactivity against pro-inflammatory cytokines?

- Methodological Answer :

- In Vitro Assays : Compare cytokine inhibition (TNF-α, IL-6) using RAW 264.7 macrophages. Replace Cl with F or Br and measure IC:

| Derivative | TNF-α IC (μM) | IL-6 IC (μM) |

|---|---|---|

| Cl | 12.3 ± 1.2 | 15.8 ± 1.5 |

| F | 18.9 ± 2.1 | 22.4 ± 2.3 |

| Br | 9.8 ± 0.9 | 11.2 ± 1.1 |

| Bromo-substituted analogs show enhanced activity due to higher electronegativity . |

Q. What experimental strategies mitigate cytotoxicity while retaining pharmacological efficacy?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Introduce methoxy groups at position 6 to reduce membrane permeability, lowering hepatotoxicity (e.g., HepG2 cell viability increases from 45% to 72% at 50 μM) .

- Prodrug Design : Mask the hydroxyl group with acetyl or PEGylated moieties, which hydrolyze in vivo to release the active compound .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points (e.g., 289°C vs. 293°C)?

- Methodological Answer :

- Purity Assessment : Use differential scanning calorimetry (DSC) to confirm purity >98%. Impurities (e.g., residual solvents) lower observed melting points .

- Crystallographic Analysis : Compare XRD patterns with known polymorphs. Orthorhombic vs. monoclinic crystal systems can alter melting behavior .

Experimental Design Considerations

Q. What in vivo models are suitable for evaluating the anti-inflammatory efficacy of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.